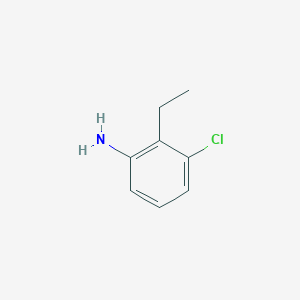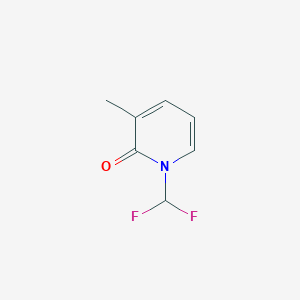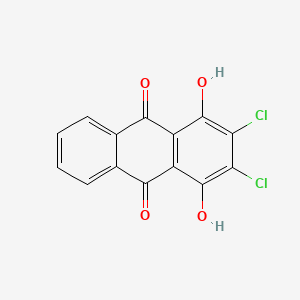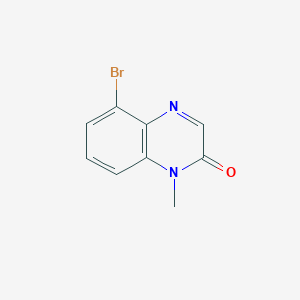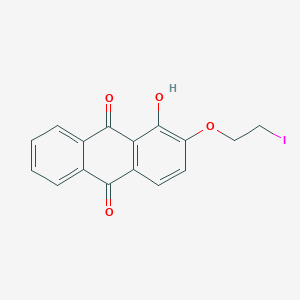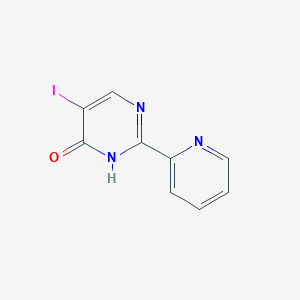![molecular formula C7HF3INS B13132755 4,5,7-Trifluoro-2-iodobenzo[d]thiazole](/img/structure/B13132755.png)
4,5,7-Trifluoro-2-iodobenzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,7-Trifluoro-2-iodobenzo[d]thiazole is a heterocyclic organic compound characterized by the presence of fluorine and iodine atoms on a benzothiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-Trifluoro-2-iodobenzo[d]thiazole typically involves the introduction of fluorine and iodine atoms onto a benzothiazole scaffold. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzothiazole derivative.
Iodination: The iodination step often involves the use of iodine or iodine monochloride (ICl) in the presence of a catalyst like copper(I) iodide (CuI).
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis.
化学反応の分析
Types of Reactions
4,5,7-Trifluoro-2-iodobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.
Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
科学的研究の応用
4,5,7-Trifluoro-2-iodobenzo[d]thiazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It acts as a versatile intermediate in the synthesis of complex organic molecules, facilitating the construction of various functionalized compounds.
作用機序
The mechanism of action of 4,5,7-Trifluoro-2-iodobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms enhances its reactivity and binding affinity to biological targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
4,5,7-Trifluorobenzo[d]thiazole: Lacks the iodine atom, which affects its reactivity and applications.
2-Iodobenzo[d]thiazole: Does not have fluorine atoms, resulting in different chemical properties and uses.
4,5-Difluoro-2-iodobenzo[d]thiazole: Similar but with one less fluorine atom, impacting its chemical behavior.
Uniqueness
4,5,7-Trifluoro-2-iodobenzo[d]thiazole is unique due to the combination of fluorine and iodine atoms on the benzothiazole ring. This specific arrangement imparts distinct chemical properties, making it valuable for specialized applications in various fields of research.
特性
分子式 |
C7HF3INS |
|---|---|
分子量 |
315.06 g/mol |
IUPAC名 |
4,5,7-trifluoro-2-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7HF3INS/c8-2-1-3(9)6-5(4(2)10)12-7(11)13-6/h1H |
InChIキー |
NFCGUHSFUXAHOW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C2C(=C1F)SC(=N2)I)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


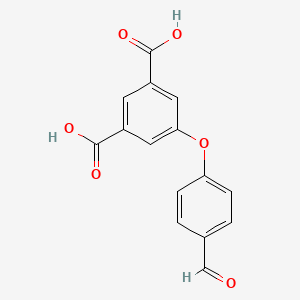
![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(phenylmethyl) ester](/img/structure/B13132700.png)



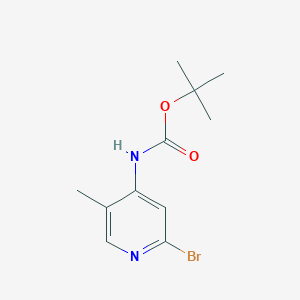
![9,11,15-Trioxa-6-aza-10-phosphatritriacont-24-enoicacid,10-hydroxy-5,16-dioxo-13-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-,10-oxide,sodiumsalt,(13R,24Z)-](/img/structure/B13132742.png)
